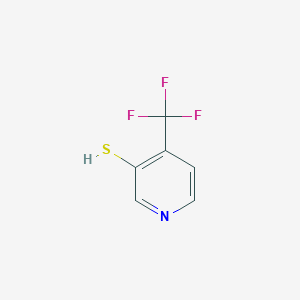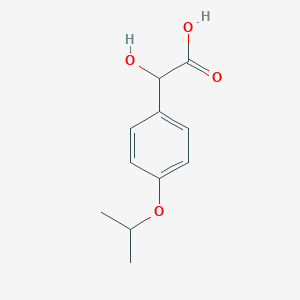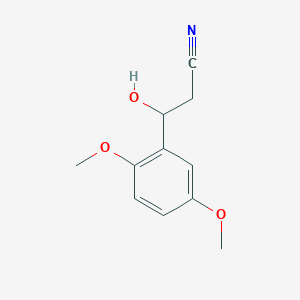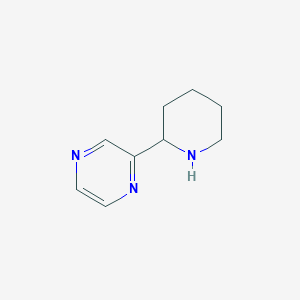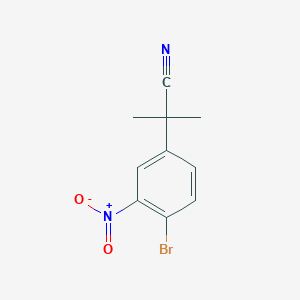
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is an organic compound characterized by the presence of a nitro group, a bromine atom, and a nitrile group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, using bromine or a bromine-containing compound.
Formation of Propionitrile: The nitrile group is introduced through a reaction involving a suitable nitrile precursor, such as acetonitrile, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed
Reduction: 2-Methyl-2-(3-amino-4-bromophenyl)propionitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups play a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(3-nitrophenyl)propionitrile: Lacks the bromine atom, leading to different reactivity and applications.
2-Methyl-2-(4-bromophenyl)propionitrile:
2-Methyl-2-(3-amino-4-bromophenyl)propionitrile: The nitro group is reduced to an amine, altering its reactivity and biological activity.
Uniqueness
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is unique due to the presence of both nitro and bromine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
101184-74-1 |
|---|---|
Formule moléculaire |
C10H9BrN2O2 |
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
2-(4-bromo-3-nitrophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(2,6-12)7-3-4-8(11)9(5-7)13(14)15/h3-5H,1-2H3 |
Clé InChI |
RRQKQEQSHUYZET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)

![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)

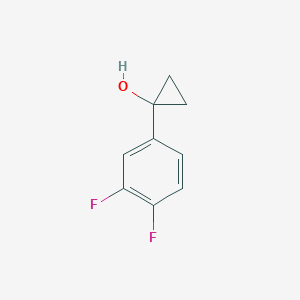
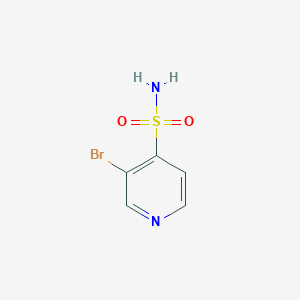
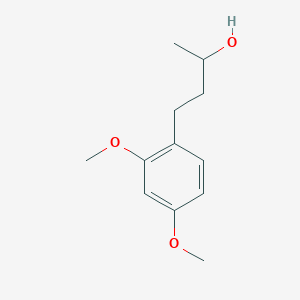

![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
